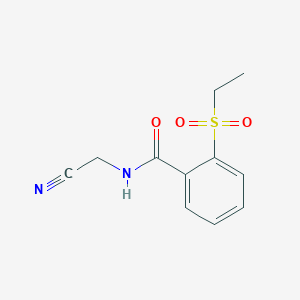

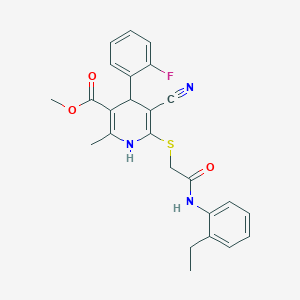

![molecular formula C17H9N3OS B2634696 (E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile CAS No. 476278-77-0](/img/structure/B2634696.png)

(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)benzonitrile” is a chemical compound that is involved in various chemical reactions . It seems to be used as a reagent in the synthesis of other compounds .

Synthesis Analysis

The synthesis of related compounds involves the use of arylbenzothiazolylether diazonium salts as dual-function reagents . Another method involves 1,3-dipolar cycloaddition of a bromobenzo[d]thiazol-2(3H)-one derivative with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis

This compound seems to be involved in radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . It also is part of a copper (II)-catalyzed cascade Csp2–P/C–C bond formation .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure Elucidation

- A study by (Bera et al., 2021) described the synthesis of a similar compound, highlighting its potential anticancer activity against human monocytic cells. The compound's structure was established using X-ray crystallography, spectroscopic, thermal, and electrochemical methods.

Anticancer Properties

- (Nofal et al., 2014) investigated benzimidazole–thiazole derivatives for their anticancer properties. The derivatives showed promising activity against HepG2 and PC12 cancerous cell lines.

Synthesis of Derivatives

- A research by (Denisenko et al., 2011) focused on the acylation of similar compounds to yield 2-heterylidene-3-oxopentanedinitriles. These compounds were then transformed into quaternary salts of benzimidazolium, benzothiazolium, and thiazolium.

Antimicrobial Evaluation

- The synthesis of heterocyclic compounds incorporating a sulfamoyl moiety, as studied by (Darwish et al., 2014), aimed at producing antimicrobial agents. This study revealed promising results in both antibacterial and antifungal activities.

Application in Biological Imaging

- Research by (De la Torre et al., 2014) explored the use of (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles derivatives for the quantification of cysteine in aqueous solution, demonstrating their potential in biological imaging.

Synthesis of Novel Compounds

- A study by (Ekhato & Rinehart, 2011) described the synthesis of carbon-14-and carbon-13-labeled phosphoric acid derivatives of similar compounds, highlighting their potential in pharmacological research.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[(Z)-2-(1,3-benzothiazol-2-yl)-2-cyano-1-hydroxyethenyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9N3OS/c18-9-11-5-7-12(8-6-11)16(21)13(10-19)17-20-14-3-1-2-4-15(14)22-17/h1-8,21H/b16-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEWWXYFWCKSCY-SSZFMOIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)C#N)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(C=C3)C#N)\O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2634613.png)

![(2Z,5Z)-2-[(4-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2634614.png)

![ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2634624.png)

![3-({[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE](/img/structure/B2634626.png)

![7-benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2634627.png)

![5-[(4-Methoxyphenyl)methyl]pyrimidine-2,4,6-triamine](/img/structure/B2634629.png)